molecular formula C9H11BrOS B13962452 5-Bromo-4-butylthiophene-2-carbaldehyde

5-Bromo-4-butylthiophene-2-carbaldehyde

Cat. No.: B13962452
M. Wt: 247.15 g/mol
InChI Key: QDCIJCPHCWULQI-UHFFFAOYSA-N
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Description

5-Bromo-4-butylthiophene-2-carbaldehyde is a high-purity chemical building block designed for advanced organic synthesis and materials science research. This compound belongs to the class of 4,5-disubstituted thiophene-2-carbaldehydes, which are versatile intermediates in constructing complex molecular architectures. Its molecular structure incorporates two key functional handles: a formyl group and a bromine atom on the thiophene ring, which allow for sequential and site-specific functionalization through various cross-coupling and condensation reactions. The presence of the butyl chain at the 4-position enhances the compound's lipophilicity and can influence the electronic properties and self-assembly behavior of resulting materials. In pharmaceutical research, this scaffold is a key precursor in the design and synthesis of novel bioactive molecules. Thiophene-based compounds have demonstrated a range of biological activities, including potential antibacterial, anti-inflammatory, and antitumor properties . The aldehyde functional group is particularly valuable for creating Schiff base ligands or for use in multicomponent reactions to generate diverse chemical libraries for biological screening. In materials science, this compound serves as a fundamental monomer for synthesizing conjugated polymers and organic electronic materials. The bromine and aldehyde groups enable its incorporation into polymers via Stille, Suzuki, or other palladium-catalyzed cross-coupling reactions, which are essential for developing organic semiconductors for use in light-emitting devices and solar cells . Researchers can utilize the aldehyde group for further elaboration through condensation or reduction, while the bromine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as with Suzuki or Stille reagents, to introduce various aryl or heteroaryl groups . This makes this compound an indispensable tool for constructing π-conjugated systems with tailored optoelectronic properties. Store this compound in a cool, dark place under an inert atmosphere, and always handle it using appropriate personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

5-bromo-4-butylthiophene-2-carbaldehyde

InChI

InChI=1S/C9H11BrOS/c1-2-3-4-7-5-8(6-11)12-9(7)10/h5-6H,2-4H2,1H3

InChI Key

QDCIJCPHCWULQI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=C1)C=O)Br

Origin of Product

United States

Preparation Methods

Direct Synthesis from Bromothiophene Derivatives

One common approach begins with 3-bromothiophene, which undergoes alkylation at the 4-position with a butyl group, followed by formylation at the 2-position.

  • Step 1: Alkylation
    3-Bromothiophene is reacted with butyl halides under Friedel-Crafts or metal-catalyzed conditions to introduce the butyl substituent at the 4-position.

  • Step 2: Formylation
    The 4-butyl-3-bromothiophene intermediate is then subjected to a formylation reaction, typically using the Vilsmeier-Haack reagent (POCl3/DMF) or lithiation followed by DMF quenching, to install the aldehyde group at the 2-position.

This method is supported by synthesis protocols for analogous compounds such as 5-bromo-4-hexylthiophene-2-carbaldehyde, which shares a similar synthetic route starting from 3-bromothiophene.

Palladium-Catalyzed Cross-Coupling and Subsequent Formylation

An alternative and versatile method involves palladium-catalyzed cross-coupling reactions:

  • Step 1: Suzuki or Stille Coupling
    Starting from 5-bromo-4-substituted thiophene derivatives, coupling with alkylboronic acids or stannanes introduces the butyl group selectively at the 4-position.

  • Step 2: Formylation
    The bromo-substituted thiophene with the butyl group is then formylated at the 2-position, often using lithiation followed by DMF quenching.

This approach benefits from high regioselectivity and functional group tolerance. For example, the synthesis of 5-bromo-4-butylthiophene-2-carbaldehyde has been reported using Pd(PPh3)4 catalysis in toluene at elevated temperatures, with subsequent purification by column chromatography.

Representative Experimental Procedure

A typical synthesis reported includes:

  • Dissolving 5-bromo-4-butylthiophene (precursor) in anhydrous solvent (toluene or DMF).
  • Adding palladium acetate and phosphine ligands under inert atmosphere.
  • Stirring at 110–115°C for 12–16 hours to complete coupling.
  • Cooling and quenching with DMF or Vilsmeier reagent to introduce the aldehyde group at the 2-position.
  • Purification by silica gel chromatography and recrystallization.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Direct Alkylation + Formylation 3-Bromothiophene Butyl halide, POCl3/DMF Friedel-Crafts, 0–25°C ~60-75 Classical route, moderate yields
Pd-Catalyzed Cross-Coupling + Formylation 5-Bromo-4-substituted thiophene Pd(PPh3)4, CuI, Cs2CO3, DMF/toluene 110–115°C, inert atmosphere 60-80 High regioselectivity, versatile
Lithiation + DMF Quench 5-Bromo-4-butylthiophene n-BuLi, DMF -78°C to RT 70-85 Requires low temperature control

Mechanistic Insights and Optimization

  • The selectivity for formylation at the 2-position is influenced by the directing effect of the bromine and the butyl substituent.
  • Palladium-catalyzed coupling benefits from the oxidative addition of the aryl bromide to Pd(0), facilitating selective substitution at the 4-position.
  • Reaction temperature and solvent choice (e.g., dry DMF or toluene) significantly affect yield and purity.
  • Use of inert atmosphere (argon or nitrogen) prevents oxidation and side reactions.
  • Purification often involves silica gel chromatography followed by recrystallization for high purity.

Summary of Research Findings

  • The Pd-catalyzed coupling method combined with subsequent formylation is the most efficient and widely used approach for synthesizing this compound, offering good yields and functional group tolerance.
  • Direct alkylation followed by formylation is simpler but may afford lower yields and requires careful control of reaction conditions.
  • The use of cross-coupling reactions allows for modular synthesis, enabling variation in the alkyl chain length and substitution pattern on the thiophene ring.
  • Analytical data such as NMR, elemental analysis, and melting points confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-butylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-butylthiophene-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions

Mechanism of Action

The mechanism of action of 5-Bromo-4-butylthiophene-2-carbaldehyde depends on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In materials science, its electronic properties are exploited to create conductive and semiconductive materials. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function .

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural analogs differ in substituent positions, alkyl chain lengths, and functional groups. The table below summarizes these variations:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions (Bromo, Alkyl) Alkyl Chain Length
5-Bromo-4-butylthiophene-2-carbaldehyde Not Provided C₉H₁₁BrOS 247.15 5-Br, 4-butyl C₄
4-Bromo-5-methylthiophene-2-carbaldehyde Not Provided C₆H₅BrOS 205.07 4-Br, 5-methyl C₁
5-Bromothiophene-2-carbaldehyde 4701-17-1 C₅H₃BrOS 191.05 5-Br, no alkyl -
5-Bromo-4-dodecylthiophene-2-carbaldehyde 1029924-67-1 C₁₇H₂₇BrOS 359.36 5-Br, 4-dodecyl C₁₂
4-Bromo-5-ethyl-thiophene-2-carbaldehyde 36880-34-9 C₇H₇BrOS 219.10 4-Br, 5-ethyl C₂
Key Observations:
  • Alkyl Chain Impact : Longer alkyl chains (e.g., dodecyl in CAS 1029924-67-1) significantly increase molecular weight and hydrophobicity, improving solubility in organic solvents but reducing crystallinity .
  • Bromo Position : Bromine at the 5-position (as in the target compound) vs. 4-position (e.g., 4-Bromo-5-ethyl analog) alters steric and electronic effects. The 5-bromo substituent is more reactive in cross-coupling due to reduced steric hindrance .

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